(R)-3-Methylpiperidine hydrochloride CAS number
(R)-3-Methylpiperidine hydrochloride CAS number
An In-Depth Technical Guide to (R)-3-Methylpiperidine Hydrochloride (CAS: 223792-48-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Methylpiperidine hydrochloride is a crucial chiral building block in modern medicinal chemistry. As a derivative of the ubiquitous piperidine scaffold, its stereochemically defined structure offers a precise tool for probing and optimizing molecular interactions with biological targets. The introduction of a methyl group at the 3-position in a specific (R)-configuration can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile.[1] This guide provides an in-depth exploration of (R)-3-Methylpiperidine hydrochloride, covering its physicochemical properties, robust methods for chiral resolution, comprehensive analytical protocols for quality control, and its applications in drug discovery. The methodologies described herein are grounded in established principles and are designed to be both practical and self-validating for the research and development scientist.
Compound Identification and Physicochemical Properties
Precise identification is the foundation of reproducible science. (R)-3-Methylpiperidine hydrochloride is a white to off-white solid. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 223792-48-1 | [2][3] |
| Molecular Formula | C₆H₁₄ClN | [2][4] |
| Molecular Weight | 135.64 g/mol | [2] |
| Melting Point | 192.8 - 193.0 °C | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [2] |
| SMILES | C[C@H]1CNCCC1.[H]Cl | [2] |
| InChI Key | DIJAKMCTWBGMNQ-FYZOBXCZSA-N | [3] |
The Critical Role of Chirality in Piperidine Scaffolds
The piperidine ring is one of the most prevalent N-heterocycles in approved pharmaceuticals.[5] Its conformational flexibility and ability to present substituents in well-defined spatial vectors make it a privileged scaffold. Introducing a chiral center, such as the methyl group in (R)-3-Methylpiperidine, transforms this common scaffold into a sophisticated design element.
The body is a chiral environment, and enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[6] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[6] Therefore, the use of enantiomerically pure building blocks like (R)-3-Methylpiperidine hydrochloride is not merely an optimization step but a fundamental requirement in modern drug design to enhance target specificity and improve safety margins.[1]
Synthesis and Chiral Resolution: Isolating the (R)-Enantiomer
The synthesis of enantiomerically pure (R)-3-Methylpiperidine hydrochloride typically starts from the racemic 3-methylpiperidine. The core scientific challenge lies in the efficient separation of the (R) and (S) enantiomers. While several methods exist, classical resolution via diastereomeric salt formation remains a robust and scalable technique widely used in industry.
This method leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed. These salts possess different solubilities, allowing them to be separated by fractional crystallization.[7]
Experimental Protocol: Diastereomeric Salt Resolution
This protocol provides a representative procedure. The choice of resolving agent and solvent is critical and often requires screening to find the optimal conditions for high yield and enantiomeric purity.[7]
-
Salt Formation:
-
Dissolve racemic 3-methylpiperidine in a suitable solvent such as isopropanol.
-
Add a stoichiometric equivalent (e.g., 0.5 equivalents, as one molecule of acid resolves two molecules of amine) of a chiral resolving agent, such as (R)-(-)-mandelic acid, dissolved in the same solvent.[7] The choice of (R)-mandelic acid is deliberate; it is expected to form a less soluble salt with one of the enantiomers.
-
Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals, which are enriched in the desired diastereomer (e.g., the (R)-3-methylpiperidine-(R)-mandelate salt), by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual mother liquor containing the more soluble (S)-enantiomer salt.
-
Self-Validation Insight: The efficiency of the resolution can be assessed at this stage by analyzing the enantiomeric purity of the amine recovered from a small sample of the crystals. Recrystallization may be necessary to achieve the desired purity (>99% ee).
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in water and add a strong base, such as aqueous sodium hydroxide (NaOH), to adjust the pH to >11. This deprotonates the piperidinium ion and breaks the salt.
-
Extract the liberated free (R)-3-methylpiperidine into an organic solvent like dichloromethane or diethyl ether.
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified (R)-3-methylpiperidine free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The (R)-3-Methylpiperidine hydrochloride will precipitate as a solid. Collect the product by filtration, wash with cold solvent, and dry under vacuum.
-
Analytical Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess (ee) of the final product. Due to the lack of a strong UV chromophore, methods must be chosen carefully.[8]
Protocol 4.1: Identity and Purity Confirmation (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like 3-methylpiperidine, providing confirmation of both identity and purity.[8]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the hydrochloride salt in methanol. It may be necessary to neutralize the sample with a base to analyze the more volatile free amine form.
-
GC Conditions:
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 35 to 200.
-
-
Data Analysis: The identity is confirmed by matching the retention time and the fragmentation pattern in the mass spectrum with a reference standard. Purity is estimated from the relative area of the main peak.
Protocol 4.2: Determination of Enantiomeric Excess (Chiral HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds.[9]
-
System & Column:
-
An HPLC system with a UV detector is standard.
-
Column: A polysaccharide-based Chiral Stationary Phase (CSP) is highly effective for piperidine derivatives. Columns such as Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points.[7]
-
-
Mobile Phase Preparation (Critical Step):
-
A typical mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol).
-
Modifier: Add a small amount (typically 0.1%) of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[7]
-
Expertise & Causality: This is a critical step. The basic piperidine nitrogen can interact strongly with residual acidic silanol groups on the silica support of the stationary phase, leading to severe peak tailing and poor resolution. The amine modifier competes for these active sites, ensuring symmetrical peak shapes and reliable quantification.[7]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Run a sample of the racemic compound first to identify the retention times of both the (R) and (S) enantiomers.
-
Analyze the sample of (R)-3-Methylpiperidine hydrochloride.
-
The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
Applications in Drug Discovery and Development
(R)-3-Methylpiperidine hydrochloride serves as a valuable chiral pool starting material. Its incorporation into a drug candidate provides a stereochemically defined vector that can be used to:
-
Enhance Potency: The methyl group can act as a key binding element, fitting into a specific hydrophobic pocket of a target protein, thereby increasing binding affinity. The (R)-configuration ensures this interaction is geometrically optimal.[1]
-
Improve Selectivity: By providing a precise three-dimensional structure, the scaffold can help a molecule differentiate between closely related biological targets (e.g., receptor subtypes), leading to a cleaner pharmacological profile and fewer off-target side effects.
-
Modulate Physicochemical Properties: The introduction of the 3-methyl group can subtly alter properties like lipophilicity (LogP) and aqueous solubility, which in turn influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Safety and Handling
(R)-3-Methylpiperidine hydrochloride and its parent amine are hazardous materials that must be handled with appropriate precautions.
-
Hazards: Harmful if swallowed or inhaled.[10] Causes skin irritation and serious eye damage/irritation.[10][11] May cause respiratory irritation.[10][11] The free base is a highly flammable liquid and vapor.[11][12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[13] Wear protective gloves, safety glasses or goggles, and a lab coat.[10]
-
Handling: Keep away from heat, sparks, and open flames.[12] Ground all equipment to prevent static discharge.[13] Avoid breathing dust or vapors.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[12][13]
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[10][12][13]
References
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3-Methylpiperidine hydrochloride | C6H14ClN | CID 521844. PubChem. [Link]
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3-Methylpiperidine | C6H13N | CID 79081. PubChem. [Link]
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An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company. [Link]
- (R)-3-amino piperidine hydrochloride preparation method.
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Chiral Drug Separation. WVU School of Medicine. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
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